N-(6-Fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide
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Overview
Description
N-(6-Fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluoro-substituted chromene ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxybenzaldehyde derivative and an enone.
Fluorination: Introduction of the fluoro group at the 6-position of the chromene ring can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Amidation: The final step involves the formation of the prop-2-enamide group through an amidation reaction, which can be carried out using reagents like acryloyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromene ring can lead to the formation of dihydrochromene derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The chromene ring structure can also interact with cellular components, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
- 6-Fluoro-3,4-dihydro-2H-chromen-2-ylmethanol
Uniqueness
N-(6-Fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide is unique due to its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-11(15)14-10-7-9(13)6-8-4-3-5-16-12(8)10/h2,6-7H,1,3-5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQBDJAJWPFSJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC2=C1OCCC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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